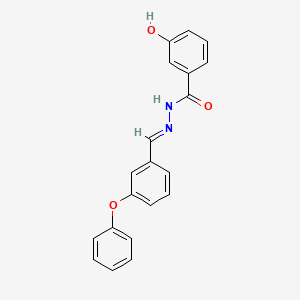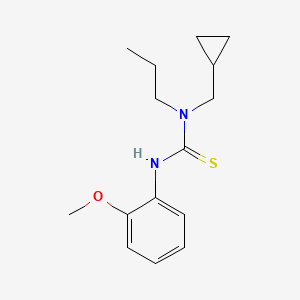![molecular formula C22H29N3O2 B5516442 2-(2-methoxyethyl)-8-(6-methyl-4-quinolinyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5516442.png)
2-(2-methoxyethyl)-8-(6-methyl-4-quinolinyl)-2,8-diazaspiro[5.5]undecan-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-methoxyethyl)-8-(6-methyl-4-quinolinyl)-2,8-diazaspiro[5.5]undecan-3-one is a useful research compound. Its molecular formula is C22H29N3O2 and its molecular weight is 367.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 367.22597718 g/mol and the complexity rating of the compound is 528. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
CCR8 Antagonists
2-(2-Methoxyethyl)-8-(6-Methyl-4-Quinolinyl)-2,8-Diazaspiro[5.5]undecan-3-one and related compounds have been identified as CCR8 antagonists. This class of compounds is useful in treating chemokine-mediated diseases, particularly respiratory diseases. Their application in treating asthma, chronic obstructive pulmonary disease, and rhinitis has been explored (Norman, 2007).
Antibacterial Activity Against Respiratory Pathogens
Research has focused on designing and synthesizing compounds with potent antibacterial properties for treating respiratory tract infections. Some compounds, including those structurally similar to this compound, have exhibited significant in vitro antibacterial activity against various respiratory pathogens. These include gram-positive and gram-negative bacteria, as well as multidrug-resistant and quinolone-resistant strains (Odagiri et al., 2013).
Treatment of Various Disorders
Compounds containing the 1,9-diazaspiro[5.5]undecane structure, which is closely related to the queried compound, have been studied for potential treatments of obesity, pain, and various disorders related to the immune system, cell signaling, cardiovascular system, and psychotic disorders (Blanco‐Ania et al., 2017).
Applications in Dopamine D3 Receptor Affinity
Research has also been conducted on derivatives of diazaspiro compounds for their affinity and selectivity towards dopamine D3 receptors. These studies aim to minimize drug promiscuity at other aminergic G-protein-coupled receptor sites, which is significant for developing more targeted therapies in neurological disorders (Reilly et al., 2019).
Synthesis of Nitrogen-Containing Spiro Heterocycles
The synthesis of nitrogen-containing spiro heterocycles, including those with diazaspiro[5.5]undecane structures, has been investigated. These compounds have applications in various fields due to their unique structural features, contributing to their potential as pharmacophores or in material science (Aggarwal et al., 2014).
Propriétés
IUPAC Name |
2-(2-methoxyethyl)-8-(6-methylquinolin-4-yl)-2,8-diazaspiro[5.5]undecan-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N3O2/c1-17-4-5-19-18(14-17)20(7-10-23-19)24-11-3-8-22(15-24)9-6-21(26)25(16-22)12-13-27-2/h4-5,7,10,14H,3,6,8-9,11-13,15-16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNZVTQDNSIXQSH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=CN=C2C=C1)N3CCCC4(C3)CCC(=O)N(C4)CCOC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-{[(1-PROPYL-1H-1,3-BENZODIAZOL-2-YL)AMINO]METHYL}NAPHTHALEN-2-OL](/img/structure/B5516367.png)
![2-isopropyl-9-{[4-(1H-tetrazol-1-yl)phenyl]acetyl}-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5516369.png)

![5-{[(2S)-2-(methoxymethyl)-1-pyrrolidinyl]carbonyl}-3-(3-methoxyphenyl)-1H-pyrazole](/img/structure/B5516385.png)
![1-[5-(4-methoxyphenyl)-2-furoyl]-4-(1-methyl-1H-imidazol-2-yl)piperidine](/img/structure/B5516392.png)
![N-[(1S,3aS,6aS)-1,2,3,3a,4,5,6,6a-octahydropentalen-1-yl]-2-(5-methyl-7-oxo-1H-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)acetamide](/img/structure/B5516396.png)
![N-[3-(1,3-benzoxazol-2-yl)phenyl]-3-methylbutanamide](/img/structure/B5516401.png)

![2-({[(2S)-2-amino-2-cyclohexylacetyl]amino}methyl)-N,N-dimethyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxamide hydrochloride](/img/structure/B5516409.png)
![4-{[3-(4-cyclohexylphenyl)-1-methyl-1H-pyrazol-4-yl]methyl}-1,2-dimethylpiperazine](/img/structure/B5516421.png)
![N-[(E)-(2,3-dimethoxyphenyl)methylideneamino]-2-[(4-phenyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B5516423.png)
![1-acetyl-3-[(4-methoxyphenyl)diazenyl]-1H-indole](/img/structure/B5516450.png)
![N-(2-hydroxyphenyl)-2-{[5-(2-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B5516455.png)

